Gracillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gracillin can be synthesized through the extraction of its natural sources. The process typically involves the following steps:

Extraction: The medicinal plants are first dried and powdered.

Solvent Extraction: The powdered plant material is subjected to solvent extraction using ethyl acetate or methanol.

Fractionation: The extract is then fractionated using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process is optimized to ensure high yield and purity. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

Analyse Des Réactions Chimiques

Types of Reactions: Gracillin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and acids are employed for substitution reactions

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Gracillin has been extensively studied for its effectiveness against various types of cancer, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Non-Small Cell Lung Cancer (NSCLC)

Research indicates that this compound exhibits potent anti-NSCLC activity by inducing autophagy and inhibiting the mTOR signaling pathway. In vitro studies demonstrated that this compound treatment significantly reduced cell viability in A549 cells (a human lung adenocarcinoma cell line) and promoted apoptosis through mitochondrial pathways. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Colorectal Cancer (CRC)

This compound has also shown promising results against colorectal cancer. Studies using human CRC cell lines (HCT116, RKO) revealed that this compound significantly inhibited cell proliferation and migration while promoting apoptosis. The underlying mechanism appears to involve the inhibition of the STAT3 signaling pathway, which is crucial for tumor progression .

Other Therapeutic Applications

Beyond its anticancer properties, this compound exhibits potential applications in treating inflammatory conditions and skin disorders.

Anti-Atopic Properties

In studies focused on allergic responses, this compound demonstrated significant anti-atopic effects by inhibiting IL-4 expression and mast cell degranulation in vitro. Animal models showed that topical application of this compound improved symptoms of atopic dermatitis, including reduced skin thickness and inflammation .

Gastric Cancer

This compound has also been investigated for its effects on gastric cancer cells. It was found to inhibit cell proliferation through the PI3K/AKT signaling pathway while promoting apoptosis via mitochondrial mechanisms .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's applications:

| Study Focus | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| NSCLC | A549 Cells | Induces apoptosis; inhibits mTOR pathway | Autophagy induction; mitochondrial regulation |

| Colorectal Cancer | HCT116, RKO | Inhibits proliferation and migration | STAT3 pathway inhibition; apoptosis induction |

| Atopic Dermatitis | SKH-1 Mice | Reduces skin lesions and inflammation | IL-4 inhibition; mast cell stabilization |

| Gastric Cancer | BGC-823 Cells | Suppresses proliferation; induces apoptosis | PI3K/AKT pathway inhibition; mitochondrial effects |

Mécanisme D'action

Gracillin exerts its effects through multiple mechanisms:

Mitochondrial Dysfunction: this compound disrupts mitochondrial complex II function, leading to decreased adenosine triphosphate production and increased reactive oxygen species production.

Apoptosis Induction: It induces apoptosis in cancer cells by activating the mitochondrial apoptosis pathway and inhibiting the PI3K/AKT pathway

Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Gracillin is compared with other steroidal saponins such as:

Diosgenin: Another steroidal saponin with anticancer properties.

Paridis Rhizoma Saponins: These saponins share similar anticancer activities but differ in their specific molecular targets and pathways.

Uniqueness of this compound: this compound’s unique ability to target multiple pathways, including mitochondrial dysfunction and apoptosis induction, sets it apart from other similar compounds .

Activité Biologique

Gracillin, a natural compound classified as a steroidal saponin, has garnered attention for its diverse biological activities, particularly its potent antitumor properties. Extracted from various plant sources, including Reineckia carnea and Paris polyphylla, this compound exhibits significant antiproliferative effects against multiple cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound's antitumor activity is primarily attributed to its ability to target mitochondrial function in cancer cells. Research indicates that this compound disrupts mitochondrial bioenergetics by:

- Suppressing ATP Synthesis : this compound inhibits ATP production by affecting the mitochondrial respiratory chain, particularly Complex II (CII) .

- Inducing Reactive Oxygen Species (ROS) Production : The compound increases ROS levels, which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Regulating Apoptotic Pathways : this compound promotes apoptosis through the mitochondrial pathway by modulating key proteins such as Bax, Bcl-2, and caspases .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| ATP Suppression | Inhibits ATP synthesis via Complex II disruption |

| ROS Production | Increases oxidative stress leading to apoptosis |

| Apoptosis Induction | Modulates apoptotic proteins (Bax, Bcl-2, caspases) |

Antitumor Effects

This compound has shown broad-spectrum antitumor activity across various cancer types. Notably:

- Non-Small Cell Lung Cancer (NSCLC) : this compound demonstrated significant antiproliferative effects on A549 cells and inhibited tumor growth in xenograft models. The compound induced autophagy and inhibited the mTOR signaling pathway, enhancing its anticancer efficacy .

- Melanoma : In vivo studies indicated that this compound effectively suppressed B16F10 melanoma tumor growth through mechanisms involving DNA damage response pathways .

Case Studies

- Study on A549 Cells : this compound was found to induce apoptosis in A549 lung cancer cells by altering mitochondrial membrane potential and increasing intracellular calcium levels. The study confirmed that this compound treatment led to an increase in cleaved caspase-3 and cytochrome C release, indicating activation of the apoptotic cascade .

- Xenograft Model for NSCLC : In athymic nude mice bearing A549 tumors, this compound administration resulted in significant tumor size reduction with minimal toxicity observed in surrounding healthy tissues .

Table 2: Efficacy of this compound in Various Cancer Models

| Cancer Type | Cell Line / Model | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer | A549 | Induces apoptosis; inhibits mTOR signaling |

| Melanoma | B16F10 | Suppresses tumor growth; activates DNA damage response |

| Osteosarcoma | 143B | Promotes apoptosis; inhibits migration and invasion |

Propriétés

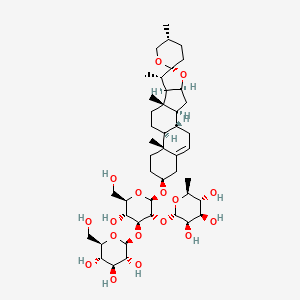

Numéro CAS |

19083-00-2 |

|---|---|

Formule moléculaire |

C45H72O17 |

Poids moléculaire |

885.0 g/mol |

Nom IUPAC |

2-[5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21?,23+,24-,25+,26+,27+,28?,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43+,44+,45-/m1/s1 |

Clé InChI |

YQEMAEKYNNOCBY-GCVYEHSKSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

diosgenyl rhamnopyranosyl-1-2-(glucopyranosyl-1-3)glucopyranoside gracillin |

Origine du produit |

United States |

Q1: What is gracillin and what are its primary sources?

A1: this compound is a naturally occurring steroidal saponin found as a major compound in various Dioscorea species, such as Dioscorea nipponica, Dioscorea collettii var. hypoglauca, and Dioscorea quinqueloba. [, , ] It can also be found in other plant species like Reineckia carnea and Costus speciosus. [, , , ]

Q2: What types of cancer cells have been shown to be susceptible to this compound's effects in vitro?

A2: this compound has demonstrated cytotoxic effects against a variety of human cancer cell lines in vitro, including leukemia, colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, prostate cancer, breast cancer, and lung cancer. [, , , , , , , , ]

Q3: How does this compound exert its anticancer activity?

A3: this compound's anticancer activity is multifaceted and involves several mechanisms:

- Induction of apoptosis: this compound can induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased intracellular calcium levels, decreased mitochondrial membrane potential, and upregulation of pro-apoptotic proteins like Bax, caspase-3, and cytochrome C, while downregulating anti-apoptotic protein Bcl-2. [, , ]

- Cell cycle arrest: this compound can induce cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation. [, ]

- Inhibition of the mTOR pathway: this compound can inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism often dysregulated in cancer. This inhibition leads to autophagy, a process of cellular self-degradation. [, ]

- Inhibition of the STAT3 pathway: this compound can inhibit the STAT3 pathway, another crucial signaling pathway involved in tumor growth and progression. []

- Inhibition of glycolysis and oxidative phosphorylation: this compound can inhibit both glycolysis and oxidative phosphorylation, two major energy-producing pathways in cells, ultimately reducing ATP production and affecting cancer cell survival. [] One potential target for its antiglycolytic effect is the enzyme phosphoglycerate kinase 1 (PGK1). []

Q4: What structural features of this compound are important for its leukemia selectivity?

A4: The configuration of the R/S groups at the C-25 position is crucial for this compound's selectivity towards leukemia cells compared to its analog, methyl protothis compound. []

Q5: What is the role of the F-ring in this compound's activity compared to other saponins?

A5: The F-ring plays a significant role in the selectivity of furostanol saponins (like this compound) compared to spirostanol saponins. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C45H72O19, and its molecular weight is 913.03 g/mol. []

Q7: What spectroscopic data is available for this compound?

A7: this compound's structure has been elucidated using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about its hydrogen and carbon atoms, respectively. [, , ]

- Mass spectrometry (MS): MS techniques like FAB-MS and ESI-MS have been employed to determine the molecular weight and fragmentation patterns of this compound, aiding in its structural characterization. [, , ]

- Infrared (IR) spectroscopy: IR data provides insights into the functional groups present in this compound. []

- Ultraviolet-visible (UV) spectroscopy: UV data helps understand the electronic transitions within this compound's structure. []

Q8: What is known about the pharmacokinetic properties of this compound?

A9: While specific pharmacokinetic data is limited, studies suggest that this compound might have lower oral bioavailability. [] This highlights the need for further research focusing on its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: Are there any known drug-transporter interactions associated with this compound?

A9: Currently, there is limited information available regarding this compound's interaction with drug transporters. This area requires further investigation to understand potential implications for its pharmacokinetic profile and drug interactions.

Q10: What analytical techniques are commonly used to identify and quantify this compound?

A10: Various analytical techniques are employed for the characterization and quantification of this compound:

- High-performance liquid chromatography (HPLC): HPLC coupled with different detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used for the separation and quantification of this compound in various matrices. [, , , , , , ]

- Thin-layer chromatography (TLC): TLC, particularly high-performance TLC (HP-TLC), offers a rapid and cost-effective method for qualitative and semi-quantitative analysis of this compound. []

- Mass spectrometry (MS): MS techniques, coupled with separation methods like HPLC or used independently, provide valuable information about this compound's molecular weight, fragmentation pattern, and structural elucidation. [, , , ]

Q11: Has the analytical method for this compound quantification been validated?

A12: Yes, several studies have reported the development and validation of analytical methods for this compound quantification, mainly utilizing HPLC coupled with various detectors. These validated methods ensure the accuracy, precision, and specificity of this compound measurements in different samples. [, , , , , ]

Q12: What is the historical context of this compound research?

A13: this compound was first isolated and characterized in the mid-20th century. Early research focused on its structural elucidation and its presence in various plant species. Over time, research interest expanded to explore its potential pharmacological activities, particularly its anticancer, anti-inflammatory, and immunomodulatory properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.